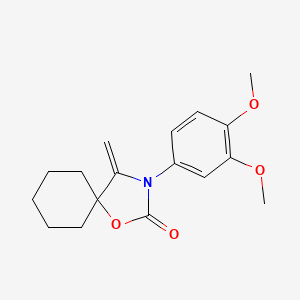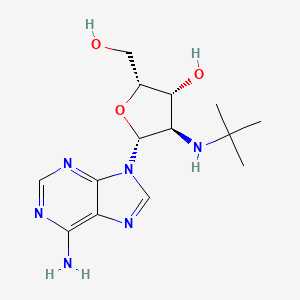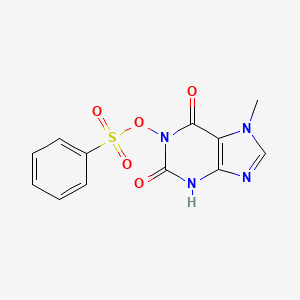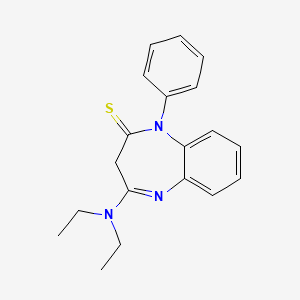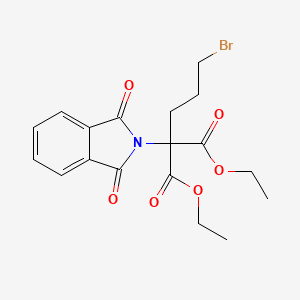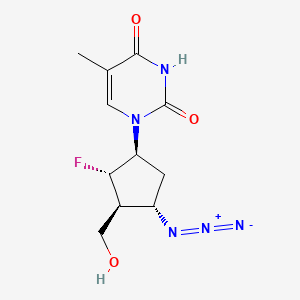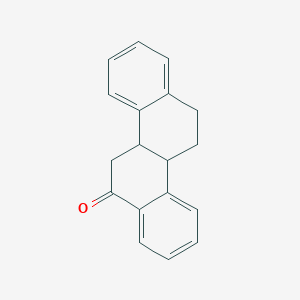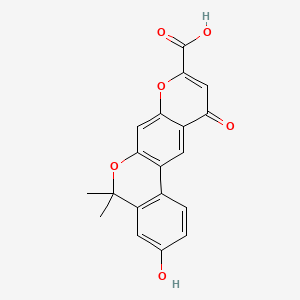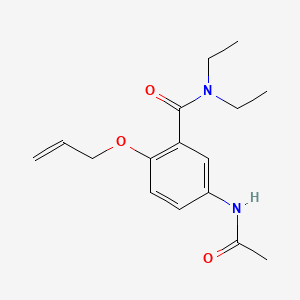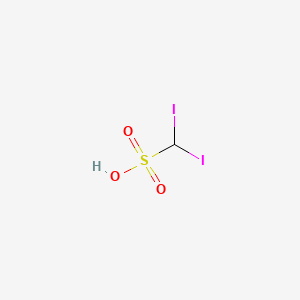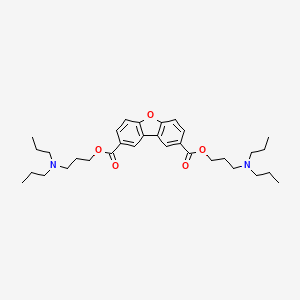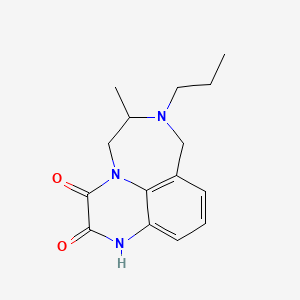
1H-Pyrazino(3,2,1-jk)(1,4)benzodiazepine-2,3-dione, 5,6,7,8-tetrahydro-6-methyl-7-propyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Pyrazino(3,2,1-jk)(1,4)benzodiazepine-2,3-dione, 5,6,7,8-tetrahydro-6-methyl-7-propyl- is a complex heterocyclic compound. It belongs to the class of benzodiazepines, which are known for their wide range of biological activities. This compound is characterized by its unique structure, which includes a pyrazine ring fused with a benzodiazepine core. The presence of multiple nitrogen atoms in its structure makes it a versatile scaffold for various chemical reactions and biological activities.
Méthodes De Préparation
The synthesis of 1H-Pyrazino(3,2,1-jk)(1,4)benzodiazepine-2,3-dione, 5,6,7,8-tetrahydro-6-methyl-7-propyl- typically involves multiple steps. One common method starts with the selective acylation of a β-nitrogen atom, followed by condensation with isatoic anhydride. The final step involves cyclization using HATU/DIPEA to form the seven-member benzodiazepine ring . Industrial production methods may vary, but they generally follow similar multi-step synthetic routes to ensure high yield and purity.
Analyse Des Réactions Chimiques
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1H-Pyrazino(3,2,1-jk)(1,4)benzodiazepine-2,3-dione, 5,6,7,8-tetrahydro-6-methyl-7-propyl- has a wide range of scientific research applications:
Chemistry: It serves as a versatile scaffold for the synthesis of new compounds with potential biological activities.
Biology: The compound is used in studies related to enzyme inhibition and protein binding.
Industry: The compound is used in the development of new materials and as a precursor for other chemical syntheses.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets. It can inhibit certain enzymes and bind to proteins, thereby affecting various biological pathways. The exact molecular targets and pathways depend on the specific biological activity being studied. For example, some derivatives of this compound have shown kinase inhibitory activity, which is crucial for their anticancer properties .
Comparaison Avec Des Composés Similaires
1H-Pyrazino(3,2,1-jk)(1,4)benzodiazepine-2,3-dione, 5,6,7,8-tetrahydro-6-methyl-7-propyl- can be compared with other similar compounds, such as:
Pyrrolo[1,2-a]pyrazine-1,4-dione: Known for its antibacterial and antifungal activities.
Tricyclic benzodiazepine analogues: These compounds have shown potent inhibition effects on human DNA ligase and anticancer activities. The uniqueness of 1H-Pyrazino(3,2,1-jk)(1,4)benzodiazepine-2,3-dione lies in its specific structure, which allows for a wide range of chemical modifications and biological activities.
Propriétés
Numéro CAS |
136723-00-7 |
|---|---|
Formule moléculaire |
C15H19N3O2 |
Poids moléculaire |
273.33 g/mol |
Nom IUPAC |
12-methyl-11-propyl-1,4,11-triazatricyclo[7.4.1.05,14]tetradeca-5,7,9(14)-triene-2,3-dione |
InChI |
InChI=1S/C15H19N3O2/c1-3-7-17-9-11-5-4-6-12-13(11)18(8-10(17)2)15(20)14(19)16-12/h4-6,10H,3,7-9H2,1-2H3,(H,16,19) |
Clé InChI |
CCIDXHRGBIOSBB-UHFFFAOYSA-N |
SMILES canonique |
CCCN1CC2=C3C(=CC=C2)NC(=O)C(=O)N3CC1C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


